molecular formula C4H7N3O3S B2765719 2-(1h-1,2,3-triazole-5-sulfonyl)ethan-1-ol CAS No. 1934463-04-3

2-(1h-1,2,3-triazole-5-sulfonyl)ethan-1-ol

Cat. No.: B2765719
CAS No.: 1934463-04-3
M. Wt: 177.18
InChI Key: MFKWFYYNEMMJAZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(2H-Triazol-4-ylsulfonyl)ethanol” includes a triazole ring. Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . All the atoms in both the triazoles are in sp2 hybridized and are planar .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has explored the synthesis of triazole derivatives due to their significant interest in agricultural and medicinal chemistry for their herbicidal and antifungal activities. A method for accessing substituted triazoles involves generating a carbanion and its condensation with carbonyl compounds, leading to a variety of 2-(1H-1,2,4-triazol-1-yl)ethanols in good yields (Lassalas et al., 2017). Such synthetic pathways are crucial for developing novel compounds with potential applications in various fields.

Molecular Interaction and Complex Formation

The interaction of triazole derivatives with metals has been a subject of interest due to their potential in forming metal complexes with specific magnetic properties. These complexes are being investigated for applications in molecular-based memory devices, displays, and optical switches due to their spin crossover properties (Şahin et al., 2008). Understanding these interactions is vital for the development of new materials with tailored properties.

Lubricant Additives

Novel borate esters related to triazole compounds have been synthesized and evaluated as anti-wear and extreme pressure additives in lubricants. These studies have shown that such additives form protective films on surfaces, enhancing the tribological performance of lubricants (Yan et al., 2014). This application is crucial for improving the efficiency and lifespan of mechanical systems.

Corrosion Inhibition

Triazole derivatives have been studied for their efficiency as corrosion inhibitors, particularly for protecting steel in aqueous solutions. Electrochemical impedance spectroscopy (EIS) studies have demonstrated that certain triazole compounds are very effective in inhibiting corrosion, with their performance being influenced by the substituents on the triazole ring (Lebrini et al., 2008). This application is significant for extending the life of metal structures and components in various environments.

Properties

IUPAC Name

2-(2H-triazol-4-ylsulfonyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O3S/c8-1-2-11(9,10)4-3-5-7-6-4/h3,8H,1-2H2,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKWFYYNEMMJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1S(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934463-04-3
Record name 2-(1H-1,2,3-triazole-5-sulfonyl)ethan-1-ol
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